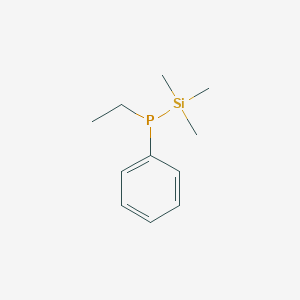
Ethyl(phenyl)(trimethylsilyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(phenyl)(trimethylsilyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with ethylmagnesium bromide and phenylmagnesium bromide in the presence of trimethylsilyl chloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(phenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphinic acids.
Applications De Recherche Scientifique
Ethyl(phenyl)(trimethylsilyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form bonds with other atoms or molecules, facilitating the formation of new compounds. The trimethylsilyl group can also stabilize reactive intermediates, making the compound useful in various synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl(trimethylsilyl)phosphane
- Ethyl(trimethylsilyl)phosphane
- Ethyl(phenyl)phosphane
Uniqueness
Ethyl(phenyl)(trimethylsilyl)phosphane is unique due to the presence of both an ethyl group and a phenyl group bonded to the phosphorus atom, along with a trimethylsilyl group. This combination of substituents imparts distinct reactivity and stability to the compound, making it valuable in various chemical reactions and applications .
Propriétés
Numéro CAS |
59877-22-4 |
|---|---|
Formule moléculaire |
C11H19PSi |
Poids moléculaire |
210.33 g/mol |
Nom IUPAC |
ethyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C11H19PSi/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
Clé InChI |
XJVSKESGJPLKAY-UHFFFAOYSA-N |
SMILES canonique |
CCP(C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
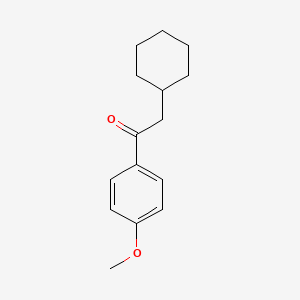

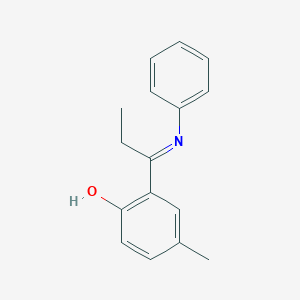
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
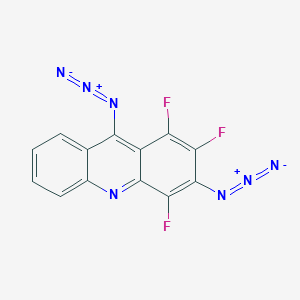
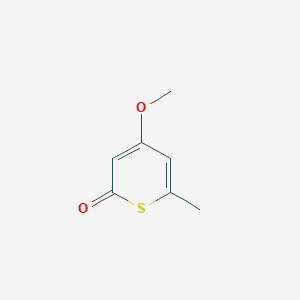
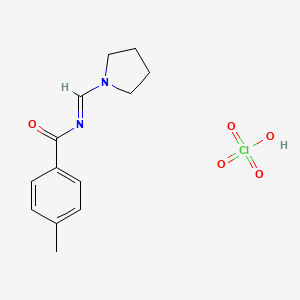
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
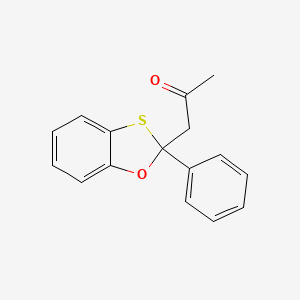
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
